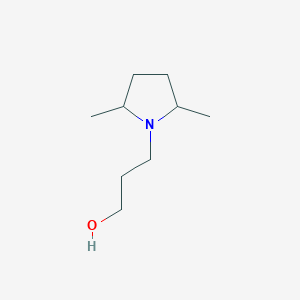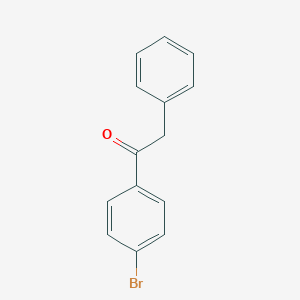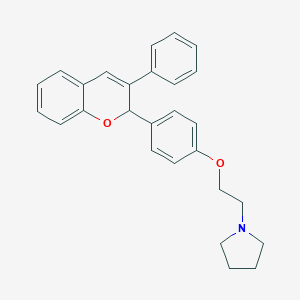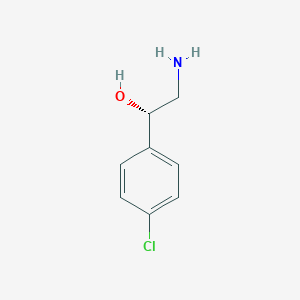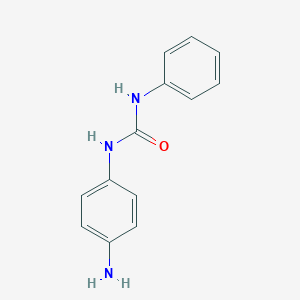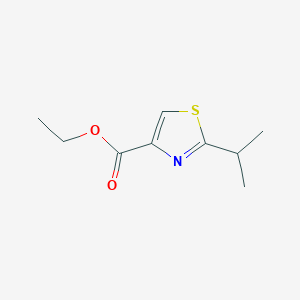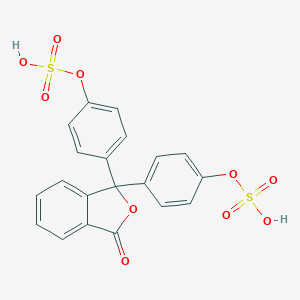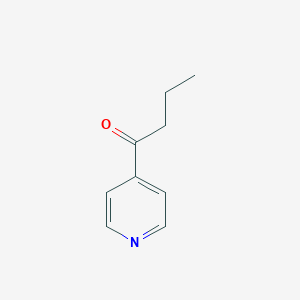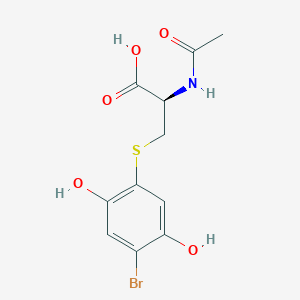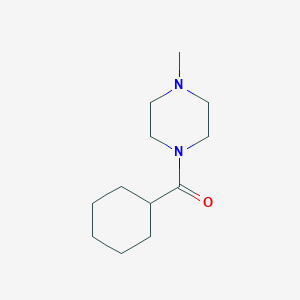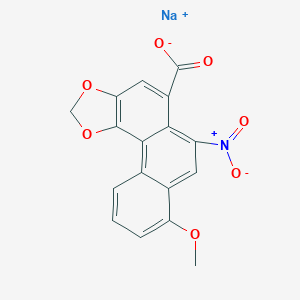![molecular formula C10H13NO3 B160776 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI) CAS No. 131177-83-8](/img/structure/B160776.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI) is a chemical compound with significant potential in scientific research. This compound is used for various purposes, including its use in the synthesis of other compounds, and as an important tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. This compound is also thought to have anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) has several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it useful in the treatment of various conditions, including pain and inflammation. This compound has also been shown to have antibacterial properties, which make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the main limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI). One area of research involves the development of new compounds based on this compound, which may have improved properties for use in various applications. Another area of research involves the investigation of the mechanisms of action of this compound, which may provide insights into the development of new drugs and therapeutic agents. Finally, research is also needed to explore the potential uses of this compound in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) involves several steps. The first step involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to produce the final product. The most common method for synthesizing this compound involves the use of a chiral catalyst, which is used to control the stereochemistry of the product.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI))-(9CI) is widely used in scientific research. One of its most important applications is in the study of biochemical and physiological processes. This compound is used as a tool to investigate the mechanisms of action of various enzymes and proteins. It is also used in the synthesis of other compounds, which are used in the development of drugs and other therapeutic agents.
Eigenschaften
CAS-Nummer |
131177-83-8 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI) |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
(1S,2S,4S)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h2-3,7-8H,4-5H2,1H3,(H,11,12)(H,13,14)/t7-,8+,10-/m0/s1 |
InChI-Schlüssel |
CISYFNQLQVDBLT-XKSSXDPKSA-N |
Isomerische SMILES |
CC(=O)N[C@]1(C[C@@H]2C[C@H]1C=C2)C(=O)O |
SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
Kanonische SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
Synonyme |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



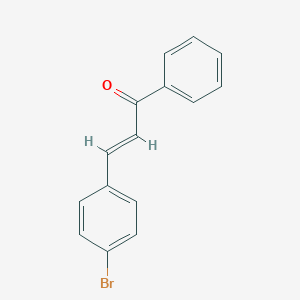
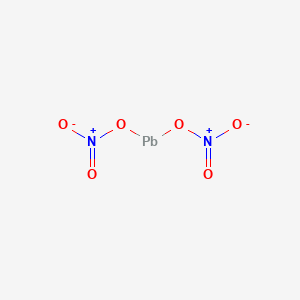
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
